molecular formula C12H15BrN2O2 B1438499 2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one CAS No. 1181448-60-1

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B1438499
CAS No.: 1181448-60-1
M. Wt: 299.16 g/mol
InChI Key: DTXZJPBYINJULD-UHFFFAOYSA-N
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Description

“2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C12H15BrN2O2 . It has a molecular weight of 299.16 .


Molecular Structure Analysis

The molecular structure of “this compound” is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .


Physical And Chemical Properties Analysis

  • Molecular Weight: 299.16
  • Molecular Formula: C12H15BrN2O2
  • Storage conditions and boiling point information are not available .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a heterocyclic moiety, is significant for rational drug design, found in numerous drugs across various therapeutic uses including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of resultant molecules. The vast exploration of piperazine-based molecules reflects their broad potential, previously considered mainly for CNS activity, now recognized for multiple pharmacological activities. This highlights the importance of piperazine derivatives, like the compound , for drug discovery and development (Rathi et al., 2016).

Brominated Compounds in Environmental Studies

Brominated compounds, such as novel brominated flame retardants (NBFRs), have been studied extensively for their occurrence in indoor air, dust, consumer goods, and food, highlighting the environmental and toxicological concerns associated with their use. The research calls for more studies on their occurrence, fate, and toxicity, given their increasing application and environmental presence. This underscores the environmental aspect of brominated derivatives, relating to the bromophenoxy component of the compound (Zuiderveen et al., 2020).

Properties

IUPAC Name

2-(4-bromophenoxy)-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXZJPBYINJULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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